molecular formula C8H9F3O3 B14501853 6-Oxohex-2-en-1-yl trifluoroacetate CAS No. 64825-26-9

6-Oxohex-2-en-1-yl trifluoroacetate

Cat. No.: B14501853
CAS No.: 64825-26-9
M. Wt: 210.15 g/mol
InChI Key: BPVQUHKBRBSTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxohex-2-en-1-yl trifluoroacetate is an organic compound with a unique structure that includes a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxohex-2-en-1-yl trifluoroacetate typically involves the reaction of hex-2-en-1-ol with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Oxohex-2-en-1-yl trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted esters. These products are valuable intermediates in organic synthesis and industrial applications.

Scientific Research Applications

6-Oxohex-2-en-1-yl trifluoroacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxohex-2-en-1-yl trifluoroacetate involves its reactivity with various nucleophiles and electrophiles. The trifluoroacetate group is highly electron-withdrawing, which makes the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to achieve desired chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Ethyl trifluoroacetate
  • Methyl trifluoroacetate
  • Pyridine trifluoroacetate

Comparison

Compared to these similar compounds, 6-Oxohex-2-en-1-yl trifluoroacetate is unique due to its specific structure, which includes an enone moiety. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

64825-26-9

Molecular Formula

C8H9F3O3

Molecular Weight

210.15 g/mol

IUPAC Name

6-oxohex-2-enyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H9F3O3/c9-8(10,11)7(13)14-6-4-2-1-3-5-12/h2,4-5H,1,3,6H2

InChI Key

BPVQUHKBRBSTJE-UHFFFAOYSA-N

Canonical SMILES

C(CC=O)C=CCOC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.